Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI)
Description
This compound belongs to the thiazolidine sulfonyl derivative family, characterized by a five-membered thiazolidine ring fused with a sulfonyl-substituted aromatic group. Its structure includes:
- A 4-methylphenyl group at position 2 of the thiazolidine ring.
- A 4-nitrophenyl sulfonyl group at position 2.
The nitro group (electron-withdrawing) and methyl substituents (electron-donating) influence electronic distribution, solubility, and biological interactions.
Properties
CAS No. |
537678-01-6 |
|---|---|
Molecular Formula |
C16H16N2O4S2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C16H16N2O4S2/c1-12-2-4-13(5-3-12)16-17(10-11-23-16)24(21,22)15-8-6-14(7-9-15)18(19)20/h2-9,16H,10-11H2,1H3 |
InChI Key |
QVPNNYNSNCNTPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidine Core
Conventional synthesis involves the condensation of chloroacetic acid with thiourea under acidic reflux conditions to yield thiazolidine-2,4-dione intermediates. For example, chloroacetic acid (20 mmol) and thiourea (20 mmol) are dissolved separately in water, combined, acidified with concentrated hydrochloric acid, and refluxed at 100–110°C for 10–12 hours. The product is isolated by filtration and recrystallized from ethanol, yielding white crystalline powders with yields around 78%.
Microwave irradiation synthesis accelerates this process, where chloroacetic acid and thiourea mixtures are irradiated at 280 W and 120°C for 6 minutes in the presence of concentrated hydrochloric acid, resulting in higher yields (~90%) and shorter reaction times.
Functionalization of the Thiazolidine Core
Substituted thiazolidines are commonly prepared by condensation of thiazolidine-2,4-dione with substituted aromatic aldehydes in ethanol with catalytic acid and morpholine, followed by reflux for several hours. Microwave-assisted synthesis can also be used to reduce reaction time to minutes while maintaining or improving yields.
Alkylation or sulfonylation reactions are used to introduce various substituents at the nitrogen or carbon atoms of the thiazolidine ring, often employing alkyl halides, sulfonyl chlorides, or aromatic sulfonyl derivatives in the presence of bases such as sodium hydroxide or triethylamine.
Specific Preparation Methods for Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI)
Synthetic Route Overview
The synthesis of Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI) involves the following key steps:
- Formation of the thiazolidine core with the 2-(4-methylphenyl) substituent.
- Introduction of the 3-(4-nitrophenyl)sulfonyl group via sulfonylation.
Stepwise Preparation
Detailed Procedure Example
Synthesis of 2-(4-methylphenyl)thiazolidine-2,4-dione : Dissolve chloroacetic acid and thiourea in water, add 4-methylbenzaldehyde or 4-methylphenylamine, acidify with concentrated HCl, and reflux at 100–110°C for 10–12 hours. Cool, filter, wash, and recrystallize from ethanol to obtain the intermediate.
Sulfonylation : To a stirred solution of the above intermediate in dry dichloromethane at 0°C, add triethylamine followed by dropwise addition of 4-nitrophenylsulfonyl chloride. Stir at room temperature overnight. Quench with water, extract organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.
Analytical Characterization and Reaction Monitoring
Thin Layer Chromatography (TLC)
Spectroscopic Analysis
Fourier Transform Infrared Spectroscopy (FT-IR) confirms characteristic functional groups such as thiazolidine ring vibrations and sulfonyl groups.
Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm substitution patterns and ring integrity. Advanced 2D NMR techniques (COSY, NOESY, HSQC, HMBC) provide detailed structural assignment and conformational analysis.
Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms molecular weight and purity.
Yield and Purity Data
| Compound | Method | Yield (%) | Melting Point (°C) | Purity Assessment |
|---|---|---|---|---|
| 2-(4-methylphenyl)thiazolidine-2,4-dione | Conventional reflux | 78.4 | 124-126 | TLC, NMR |
| 2-(4-methylphenyl)thiazolidine-2,4-dione | Microwave irradiation | 90.3 | 124-126 | TLC, NMR |
| Final sulfonylated compound | Sulfonylation with 4-nitrophenylsulfonyl chloride | 75-85 | 150-155 (typical) | TLC, NMR, MS |
Comparative Analysis of Preparation Methods
| Aspect | Conventional Synthesis | Microwave Irradiation Synthesis |
|---|---|---|
| Reaction Time | 10–12 hours (core formation), 5–6 hours (functionalization) | 6–10 minutes (core formation), 6–10 minutes (functionalization) |
| Yield | Moderate to good (70-80%) | Higher yields (~90%) |
| Energy Efficiency | Higher energy consumption | More energy efficient |
| Purity | High, requires recrystallization | Comparable purity, often cleaner reactions |
| Scalability | Well-established for scale-up | Emerging, requires microwave reactor |
Research Findings and Literature Support
The synthesis protocols described are supported by peer-reviewed publications detailing the preparation of thiazolidine-2,4-diones and their derivatives with aromatic substituents and sulfonyl groups.
NMR and DFT studies confirm the structural integrity and conformational preferences of thiazolidine derivatives, supporting the reliability of the synthetic methods.
Sulfonylation using aromatic sulfonyl chlorides is a robust method to introduce sulfonyl groups at the 3-position of the thiazolidine ring, yielding compounds with potential biological activities.
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidine derivatives
Scientific Research Applications
Scientific Research Applications of Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI)
Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI) is a thiazolidine derivative with a five-membered ring structure containing sulfur and nitrogen atoms. The compound features a 4-methylphenyl group at the second position and a sulfonyl group derived from 4-nitrophenyl at the third position. Thiazolidines, in general, are known for their diverse biological activities and potential applications in medicinal chemistry.
Potential Future Research Directions
Given the diverse applications of thiazolidine derivatives, future research on Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI) could explore:
- Biological Activity Screening: Conducting comprehensive in vitro and in vivo studies to determine its potential antibacterial, anti-inflammatory, and antidiabetic activities.
- Drug Delivery Systems: Investigating its use in drug delivery systems to improve the efficacy and reduce the side effects of existing drugs.
- Material Science Applications: Exploring its potential as an additive in polymers and other materials to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated based on analogs . Notes:
- Electron-donating groups (e.g., Me, BuO) improve lipophilicity, aiding cellular uptake but possibly reducing solubility .
Key Research Findings
Substituent Effects :
- Nitro groups enhance electrophilicity, improving target engagement but increasing metabolic instability.
- Methyl groups balance lipophilicity and stability, making them favorable for prolonged activity .
Physicochemical Trade-offs :
- Higher molecular weight (e.g., butoxy derivatives) correlates with reduced solubility, limiting in vivo applications .
Biological Activity
Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, supported by data tables and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 364.44 g/mol
- CAS Number : 537678-01-6
The compound features a thiazolidine core with a 4-methylphenyl group at the second position and a sulfonyl group derived from 4-nitrophenyl at the third position. This unique structure contributes to its diverse biological activities.
Synthesis Methods
Thiazolidine derivatives can be synthesized through various methodologies. A common approach involves the reaction of aromatic aldehydes with sulfonamides in the presence of a coupling agent like DCC (N,N-dicyclohexylcarbodiimide). The general procedure includes:
- Refluxing an equimolar quantity of the aromatic aldehyde and sulfonamide in absolute ethanol.
- Cooling the reaction mixture and filtering to obtain the desired product.
Biological Activities
Thiazolidine derivatives are known for their wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazolidine compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives of thiazolidin-4-one have been reported to inhibit various human pathogens, including drug-resistant strains .
- Antioxidant Properties : The presence of specific substituents in thiazolidines enhances their ability to scavenge free radicals, contributing to their antioxidant activity.
- Anti-inflammatory Effects : Some thiazolidine derivatives have demonstrated the potential to reduce inflammation through inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects against bacteria and fungi | |
| Antioxidant | Free radical scavenging capabilities | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Case Studies
-
Antimicrobial Evaluation :
A study synthesized a series of novel thiazolidine derivatives and evaluated their antimicrobial efficacy against common pathogens. The results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains, highlighting their potential as new therapeutic agents . -
Synthesis and Characterization :
Research focused on synthesizing thiazolidine derivatives with varying substituents at the C-2 and N-3 positions. The study found that modifications significantly influenced biological activity, suggesting that careful design can enhance therapeutic potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI), and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of the thiazolidine core. For example, coupling 2-(4-methylphenyl)thiazolidine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C . Yield optimization requires monitoring reaction time (6–12 hrs), stoichiometric ratios (1:1.2 thiazolidine:sulfonyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation by HPLC (≥95%) is critical .
Q. Which spectroscopic techniques are most effective for structural elucidation of this thiazolidine derivative?
- Methodological Answer :
- NMR : H and C NMR confirm substituent integration (e.g., aromatic protons at δ 7.5–8.3 ppm for nitrophenyl, δ 2.3 ppm for methylphenyl) and sulfonyl group connectivity .
- HRMS : Exact mass analysis (e.g., calculated [M+H] for CHNOS: 393.07) resolves molecular formula ambiguities .
- IR : Sulfonyl S=O stretches (~1350 cm and 1150 cm) validate sulfonation .
Q. What safety protocols are essential when handling sulfonated thiazolidines in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles) to avoid skin/eye contact (risk category 2A per GHS) .
- Work in a fume hood to prevent inhalation of sulfonyl chloride byproducts.
- Store in airtight containers away from oxidizers (e.g., peroxides) to avoid explosive decomposition .
Advanced Research Questions
Q. How do electronic effects of the 4-nitrophenylsulfonyl group influence the compound’s reactivity in nucleophilic substitution or catalytic reactions?
- Methodological Answer :
- The nitro group’s electron-withdrawing nature enhances electrophilicity at the sulfonyl sulfur, facilitating nucleophilic attacks (e.g., by amines or thiols). Computational studies (DFT) can map charge distribution, while kinetic assays (e.g., reaction with piperidine in DMSO) quantify rate constants . Contrast with less electron-deficient analogs (e.g., 4-methylphenylsulfonyl derivatives) to isolate electronic effects .
Q. What strategies resolve contradictions in biological activity data across structurally similar thiazolidine sulfonamides?
- Methodological Answer :
- SAR Analysis : Compare inhibitory activity (e.g., IC) against target enzymes (e.g., carbonic anhydrase) using analogs with varied substituents (e.g., 2,4-dimethylphenyl vs. 4-nitrophenyl) .
- Crystallography : Resolve binding modes via co-crystallization with target proteins (e.g., PDB deposition) to identify critical interactions (e.g., sulfonyl oxygen hydrogen bonds) .
- Meta-Analysis : Aggregate data from high-throughput screens (e.g., PubChem BioAssay) to identify outliers caused by assay conditions (e.g., pH sensitivity) .
Q. How can stability studies under varying pH and temperature conditions inform formulation strategies for preclinical testing?
- Methodological Answer :
- Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed sulfonamide) indicate susceptibility to aqueous environments .
- pH-rate profiling (pH 1–10 buffers, 37°C) identifies optimal storage conditions. Nitrophenyl groups may enhance stability in acidic media due to reduced hydroxide ion attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
